molecular formula C16H21FN6 B2743589 3-Tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 2380179-05-3

3-Tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B2743589
CAS No.: 2380179-05-3
M. Wt: 316.384
InChI Key: ZPPWPFRGXPBPSV-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. This compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its specific combination of the pyridazine, piperazine, and fluoropyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6/c1-16(2,3)13-4-5-14(21-20-13)22-6-8-23(9-7-22)15-18-10-12(17)11-19-15/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPWPFRGXPBPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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